molecular formula C18H23N3O B5855517 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine

1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5855517
M. Wt: 297.4 g/mol
InChI Key: JIAWVOOIBLHBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine (MBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic properties.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase dopamine and serotonin levels in certain regions of the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for more precise and targeted studies. However, one limitation is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, further studies on its mechanism of action and effects on neurotransmitter systems may provide insight into its therapeutic potential for various psychiatric disorders. Finally, the development of more selective and potent derivatives of 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 2-pyridinemethanol with 1-(2-methoxyphenyl)piperazine in the presence of a catalyst such as trifluoroacetic acid. The reaction yields 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine as a white crystalline solid with a melting point of 180-182°C.

Scientific Research Applications

1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Additionally, 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-22-18-8-3-2-6-16(18)14-20-10-12-21(13-11-20)15-17-7-4-5-9-19-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAWVOOIBLHBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine

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